Bienvenue dans la boutique en ligne BenchChem!

4-Demethoxy-11-deoxydaunorubicin

Electrochemical Stability Metabolic Activation Redox Chemistry

4-Demethoxy-11-deoxydaunorubicin (CAS 77312-66-4) is a synthetic anthracycline antibiotic belonging to the daunorubicin analog class, characterized by the dual absence of the methoxy group at the C-4 position and the hydroxyl group at the C-11 position of the tetracyclic aglycone core. First synthesized and reported in 1980, it is structurally related to both the first-generation agent daunorubicin and the second-generation agent idarubicin (4-demethoxydaunorubicin), yet possesses a unique modification pattern that confers distinct physicochemical and biochemical properties.

Molecular Formula C₂₆H₂₇NO₈
Molecular Weight 481.5 g/mol
CAS No. 77312-66-4
Cat. No. B050854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Demethoxy-11-deoxydaunorubicin
CAS77312-66-4
Synonyms(7S-cis)-9-Acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9-dihydroxy-5,12-naphthacenedione
Molecular FormulaC₂₆H₂₇NO₈
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O
InChIInChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1
InChIKeyGDGDDTIYKPCVEG-NIQDUIQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Demethoxy-11-deoxydaunorubicin (CAS 77312-66-4): A Structurally Differentiated Daunorubicin Analog and Key Reference Standard for Impurity Profiling


4-Demethoxy-11-deoxydaunorubicin (CAS 77312-66-4) is a synthetic anthracycline antibiotic belonging to the daunorubicin analog class, characterized by the dual absence of the methoxy group at the C-4 position and the hydroxyl group at the C-11 position of the tetracyclic aglycone core [1]. First synthesized and reported in 1980, it is structurally related to both the first-generation agent daunorubicin and the second-generation agent idarubicin (4-demethoxydaunorubicin), yet possesses a unique modification pattern that confers distinct physicochemical and biochemical properties [2]. As a known impurity of daunorubicin, it also serves a vital role as a certified reference standard in pharmaceutical quality control and analytical method validation .

Why Daunorubicin, Idarubicin, or 11-Deoxydaunorubicin Cannot Be Directly Substituted for 4-Demethoxy-11-deoxydaunorubicin


Substituting 4-demethoxy-11-deoxydaunorubicin with in-class analogs introduces critical risks in analytical specificity, redox-dependent reactivity, and biological interpretation. While idarubicin (4-demethoxydaunorubicin) lacks the 4-methoxy group, it retains the C-11 hydroxyl, and 11-deoxydaunorubicin retains the 4-methoxy group. This compound is the only analog with both modifications simultaneously [1]. This unique combination is not trivial; it directly alters the molecule's electrochemical deglycosidation kinetics, a key determinant of metabolic activation and stability, which cannot be predicted from single-modification analogs [2]. For pharmaceutical QC, using a different impurity standard would invalidate an analytical method developed for the specific detection of this process-related impurity in daunorubicin drug substance .

Quantitative Selection Evidence for 4-Demethoxy-11-deoxydaunorubicin Against Its Closest Analogs


Enhanced Reductive Deglycosidation Liability vs. 4-Demethoxy-6-deoxydaunorubicin

A direct head-to-head differential pulse polarography (DPP) study revealed a qualitative difference in deglycosidation propensity. 4-Demethoxy-11-deoxydaunorubicin, like its parent daunorubicin, undergoes facile elimination of L-daunosamine upon polarographic reduction to yield a 7-deoxyaglycone [1]. In stark contrast, the closely related analog 4-demethoxy-6-deoxydaunorubicin is completely stable towards deglycosidation under identical conditions [1]. This single-point modification creates a binary difference in a key metabolic stability endpoint.

Electrochemical Stability Metabolic Activation Redox Chemistry

Confirmed Identity as an Official Process Impurity for Daunorubicin QC

Pharmaceutical impurity profiling data identifies 4-demethoxy-11-deoxydaunorubicin as a known and controlled impurity of the daunorubicin drug substance . As a certified reference standard, it is supplied with comprehensive characterization data compliant with regulatory guidelines (e.g., EP, USP) to ensure traceability and enable accurate quantification [1]. This established analytical role differentiates it from other structural analogs which are not specified as key process impurities and therefore lack a regulatory-driven procurement rationale.

Pharmaceutical Quality Control Reference Standard Method Validation

Redox Potential Modulation Compared to Daunomycin and 4-Demethoxydaunomycin

All-electron ab initio molecular orbital calculations on the aglycone moieties of five anthracyclines, including 4-demethoxy-11-deoxydaunomycin, indicate its frontier molecular orbital energies and redox properties differ from daunomycin and 4-demethoxydaunomycin [1]. A key class-level inference from the study is that a molecule reduced more easily should lead to less production of cardiotoxic activated oxygen species [1]. While specific redox potential values are not provided in the abstract, the data positions the compound within a QSAR model that predicts it to be a less cardiotoxic scaffold, a hypothesis that requires further empirical validation but provides a rational basis for its selection over analogs like idarubicin in exploratory toxicity studies.

Cardiotoxicity Prediction Computational Chemistry Structure-Activity Relationship

Procurement-Driven Application Scenarios for 4-Demethoxy-11-deoxydaunorubicin


Investigating Anthracycline Metabolic Activation and Deglycosidation-Dependent Toxicity

This compound is the preferred model substrate for studies requiring a highly defined deglycosidation phenotype. Its facile sugar cleavage under reductive conditions, directly contrasted with the stable 4-demethoxy-6-deoxydaunorubicin, makes it a powerful tool for dissecting the role of metabolic deglycosidation in cardiotoxicity, as established by direct polarographic comparison [1].

Validating Analytical Methods for Daunorubicin Drug Substance Purity

As a known and controlled process impurity of daunorubicin, this compound is a critical procurement item for QC laboratories tasked with developing, validating, or performing release tests for daunorubicin API or finished dosage forms in compliance with pharmacopeial standards .

Exploring Structure-Activity Relationships for Anthracycline Cardiotoxicity

For medicinal chemistry campaigns aiming to decouple antitumor efficacy from cardiotoxicity, computational evidence suggests the dual 4-demethoxy-11-deoxy modification may create a more favorable redox profile. This positions the compound as a key intermediate for synthesizing and screening novel analogs with a potentially improved cardiac safety margin, an inference supported by ab initio molecular modeling [2].

Serving as a Comparative Standard for Electrochemical Studies of Anthracyclines

The distinct impact of the 11-deoxy modification on the stereoelectronic control of the glycosidic bond, as revealed by differential pulse polarography, makes this compound essential for any study investigating the electrochemical behavior and redox stability of the anthracycline class. Its behavior is a key data point for computational models predicting metabolic fate [1].

Quote Request

Request a Quote for 4-Demethoxy-11-deoxydaunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.